6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol chemical structure
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol chemical structure
Comprehensive Technical Guide on 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol: Structural Mechanisms and Analytical Applications
Executive Summary
In modern pharmacokinetics, environmental analysis, and synthetic chemistry, stable isotope-labeled (SIL) compounds are indispensable. 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (CAS: 1219794-83-8) is a highly specialized deuterated aliphatic compound[1]. By strategically incorporating six deuterium atoms into the inert carbon core while preserving the reactive terminal functional groups, this molecule serves as a premium internal standard for mass spectrometry and a critical building block for deuterated active pharmaceutical ingredients (APIs)[2][3].
This whitepaper dissects the structural causality, metabolic stability, and analytical utility of this compound, providing drug development professionals with self-validating protocols for its application.
Chemical Identity and Structural Elucidation
The precise isotopic labeling of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is not arbitrary; it is a deliberate synthetic design. The chemical structure is defined as Cl-CH2-CD2-CD2-CD2-CH2-OH[4].
The Causality of Core Deuteration: The terminal positions (C1 and C6) are left non-deuterated. The terminal hydroxyl (-OH) and chloride (-Cl) groups are the primary reactive sites for substitution, esterification, or etherification. If C1 or C6 were deuterated, subsequent reactions at these centers could lead to secondary kinetic isotope effects, altering the reaction rate or yield. By localizing the heavy isotopes in the aliphatic core (C3, C4, C5), the molecule retains the exact chemical reactivity of its non-deuterated counterpart while providing a distinct +6 Da mass shift essential for mass spectrometry differentiation[3][4].
Table 1: Physicochemical & Isotopic Properties
| Parameter | Specification |
| IUPAC Name | 6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol |
| CAS Number | 1219794-83-8 |
| Molecular Formula | C6H7D6ClO |
| Molecular Weight | 142.66 g/mol |
| Isotopic Purity | ≥ 98 atom % D |
| Density | 1.024 g/cm³ |
| Physical State | Colorless to pale yellow liquid |
Mechanistic Utility in Drug Development
Stable heavy isotopes of hydrogen have been increasingly incorporated into drug molecules to act as quantitative tracers and to modulate pharmacokinetic profiles[2]. 6-chloro-1-hexanol and its deuterated analogues serve as critical intermediates in the synthesis of APIs, including pathways related to the antidepressant Vilazodone[1][5].
When deuterated intermediates are used to synthesize APIs, the resulting drugs often exhibit enhanced metabolic stability. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. When cytochrome P450 (CYP450) enzymes attempt to oxidize the aliphatic chain, the higher activation energy required to cleave the C-D bond results in a Kinetic Isotope Effect (KIE)[6]. This prolongs the drug's half-life and reduces the formation of toxic metabolites.
Fig 1: CYP450 metabolic pathway demonstrating the Kinetic Isotope Effect (KIE) of deuteration.
Analytical Applications: LC-MS/MS Internal Standardization
In quantitative analysis (LC-MS, GC-MS, or NMR), matrix effects such as ion suppression or enhancement can drastically skew results. 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is an ideal internal standard (IS) because it co-elutes with the target non-deuterated analyte during chromatography but is easily distinguished by the mass spectrometer due to its +6 Da mass shift[2].
Fig 2: Standardized LC-MS/MS analytical workflow using 6-chloro-1-hexyl-d6 alcohol as an IS.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible quantification, the following self-validating protocols must be strictly adhered to.
Protocol A: Preparation of Internal Standard (IS) Solutions
Causality: Deuterated standards can undergo H/D exchange if stored improperly in protic solvents at extreme pH. Therefore, aprotic solvents or neutral alcohols are preferred to maintain isotopic integrity.
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Weighing: Accurately weigh 1.0 mg of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol using a microbalance.
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Stock Solution: Dissolve the compound in 1.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution. Vortex for 30 seconds.
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Working Solution: Dilute the stock solution 1:1000 in 50% Methanol/Water to create a 1 µg/mL working IS solution.
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Validation Step: Inject the working solution into the LC-MS/MS system alone. Verify that the unlabelled (M-6) peak area is less than 0.5% of the d6 peak area to confirm isotopic purity.
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Storage: Store at -20°C in amber glass vials to prevent photodegradation and solvent evaporation.
Protocol B: Sample Extraction and LC-MS/MS Analysis
Causality: Spiking the IS directly into the raw matrix before extraction ensures that any analyte lost during liquid-liquid extraction (LLE) or protein precipitation is mathematically corrected by the IS recovery rate.
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Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of the 1 µg/mL d6-IS working solution.
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Extraction: Add 300 µL of cold Acetonitrile to induce protein precipitation.
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Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer: Transfer the supernatant to an autosampler vial.
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Validation Step (Matrix Blank): Process a blank matrix sample (without analyte, with IS) to ensure no endogenous matrix components interfere with the MRM transition of the d6-IS.
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Quantification: Calculate the concentration of the target analyte using the peak area ratio of the Analyte to the d6-IS against a multi-point calibration curve.
References
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Cromlab Instruments. "Isotope Labeled Compounds: D-6177 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol". Cromlab Instruments. [Link][4]
Sources
- 1. hexyl alcohol suppliers USA [americanchemicalsuppliers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol | LGC Standards [lgcstandards.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. CAS 2009-83-8: 6-Chloro-1-hexanol | CymitQuimica [cymitquimica.com]
- 6. 1-Hexanol-d11 (n-hexanol-d11) | Isotope-Labeled Compounds | 2159-18-4 | Invivochem [invivochem.com]
